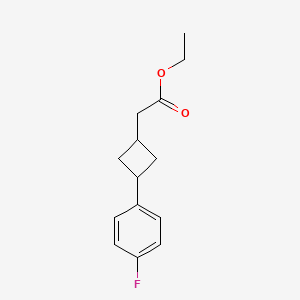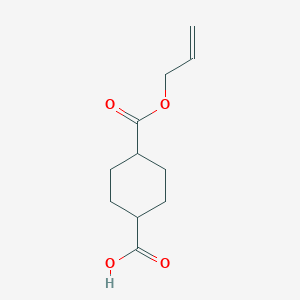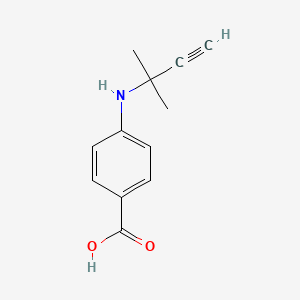
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of propanoic acid, featuring bromine and fluorine substituents on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, 2-fluorophenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the phenyl ring.
Difluorination: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propanoic acid: Similar structure but lacks the difluoromethyl group.
5-Bromo-2-fluorobenzoic acid: Contains the same substituents on the phenyl ring but has a different carboxylic acid group.
2,2-Difluoropropanoic acid: Lacks the phenyl ring and halogen substituents.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid is unique due to the combination of bromine, fluorine, and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H6BrF3O2 |
|---|---|
Peso molecular |
283.04 g/mol |
Nombre IUPAC |
3-(5-bromo-2-fluorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-1-2-7(11)5(3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
Clave InChI |
BGPJCEBEVGHFCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)CC(C(=O)O)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



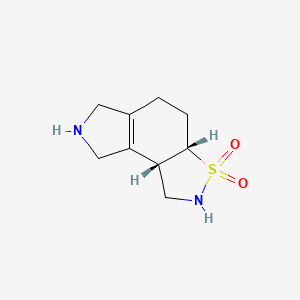

![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
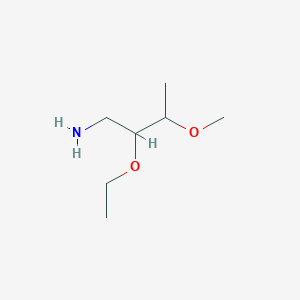
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)
